molecular formula C8H7BrF3NO B12965431 (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol

(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol

Cat. No.: B12965431
M. Wt: 270.05 g/mol
InChI Key: YNZWAAAGJDLIMA-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a phenyl ring, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nucleophilic substitution processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology: The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential candidate for drug development. It is studied for its interactions with biological targets, including enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery .

Industry: The compound is used in the production of agrochemicals, where its stability and reactivity contribute to the development of effective pesticides and herbicides. It is also utilized in the manufacture of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino and bromo groups contribute to the compound’s reactivity, enabling it to participate in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol stands out due to the presence of all three functional groups (amino, bromo, and trifluoromethyl) on the phenyl ring. This unique combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

[2-amino-5-bromo-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-4(3-14)7(13)6(2-5)8(10,11)12/h1-2,14H,3,13H2

InChI Key

YNZWAAAGJDLIMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)N)C(F)(F)F)Br

Origin of Product

United States

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